4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine
Description
4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a 2-methyl-3-nitrophenoxy substituent at the 4-position.
Properties
IUPAC Name |
4-(2-methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-8-10(16(17)18)3-2-4-11(8)19-13-12-9(5-6-20-12)14-7-15-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELJIOMYBYOIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC2=NC=NC3=C2SC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal.
Introduction of the 2-Methyl-3-nitrophenoxy Group: This step involves the nucleophilic substitution reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with 2-methyl-3-nitrophenol in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Cesium carbonate, 1,4-dioxane, elevated temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic medium.
Major Products
Amino Derivative: Formed by reduction of the nitro group.
Carboxylic Acid Derivative: Formed by oxidation of the methyl group.
Scientific Research Applications
4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These include compounds with different substituents at the 4-position, such as 4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine and 4-(4-methylphenoxy)thieno[3,2-d]pyrimidine.
Thieno[3,4-b]pyridine Derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms in the ring.
Uniqueness
4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the 2-methyl-3-nitrophenoxy group, which imparts specific chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thienopyrimidine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
